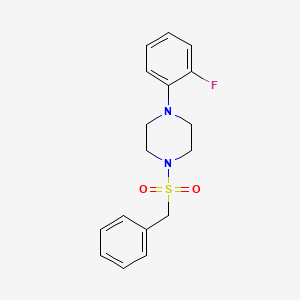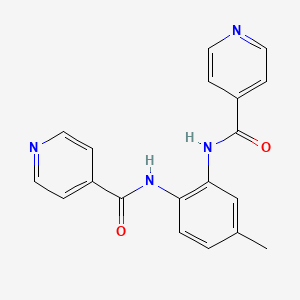
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structural features and potential biological activities.
Applications De Recherche Scientifique
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in scientific research. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Mécanisme D'action
The mechanism of action of 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to modulate the expression of various genes and proteins involved in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potential for multiple applications. This compound has shown promising results in various biological assays and can be used in different fields of study. However, one of the limitations of using this compound is the lack of information on its toxicity and safety profile. Further studies are needed to determine the safe concentration range of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is to investigate the potential of this compound in drug discovery and development. Another direction is to explore the mechanism of action of this compound and its potential targets in different biological systems. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo and in clinical trials.
In conclusion, 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in scientific research. Its unique structural features and potential biological activities make it a valuable tool in various fields of study. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoylhydrazide with 3-methylbenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a high yield.
Propriétés
IUPAC Name |
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-2-6-12(8-10)15-16-14(17-21-15)11-5-3-7-13(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWNBNNTIIVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)



